BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Pharmacokinetics and
Pharmacodynamics of YH-306/HMPL-306

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B611883

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetics (PK) and
pharmacodynamics (PD) of a novel investigational drug. Initial research indicates a potential
ambiguity in the designation "YH-306." The majority of recent and clinical data points towards
HMPL-306, a dual inhibitor of isocitrate dehydrogenase 1 and 2 (IDH1/2) mutants.
Concurrently, literature also describes a preclinical compound named YH-306, a Focal
Adhesion Kinase (FAK) pathway inhibitor for colorectal cancer. To ensure a thorough guide, this
document will primarily focus on the clinical-stage HMPL-306, with a dedicated section
summarizing the available preclinical data for the FAK inhibitor YH-306.

Part 1: HMPL-306 (Dual IDH1/2 Inhibitor)

HMPL-306 is an orally administered, highly selective, and potent small-molecule dual inhibitor
of mutant IDH1 and IDH2 enzymes.[1][2] These mutations are drivers in various hematological
malignancies and solid tumors, including acute myeloid leukemia (AML) and glioma.[2][3]
HMPL-306 is designed to overcome resistance mechanisms like isoform switching that can
occur with single IDH inhibitors.[3]

Pharmacodynamics of HMPL-306

The mechanism of action of HMPL-306 is centered on its ability to selectively inhibit the mutant
forms of IDH1 and IDH2 enzymes.[2] In normal cells, these enzymes convert isocitrate to
alpha-ketoglutarate (a-KG).[2] However, mutated IDH enzymes gain a neomorphic function,
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converting a-KG to the oncometabolite R-2-hydroxyglutarate (2-HG).[2][4] Elevated 2-HG
levels disrupt cellular metabolism and epigenetic regulation, leading to impaired cell
differentiation and promoting tumorigenesis.[2][5] HMPL-306 blocks this aberrant activity,
reducing 2-HG production and restoring normal cellular differentiation.[2]

Preclinical studies have shown that HMPL-306 inhibits mutant IDH enzyme activities
(IDH1R132H, IDH2R140Q, IDH2R172K) while having weaker effects on wild-type enzymes.[6]
In cellular assays, it suppresses 2-HG production, reduces histone methylation levels, and
promotes the differentiation of malignant cells into mature, normal cells.[6] This target inhibition,
measured by the reduction in plasma 2-HG levels, was observed to be potent and durable in
xenograft models.[6] In a Phase 1 study, 2-HG inhibition in patients plateaued after
approximately 28 days, increasing with the dose and reaching about 90% at doses of 150 mg
or higher.[1]
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Caption: Mechanism of action for HMPL-306, a dual IDH1/2 inhibitor.
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Pharmacokinetics of HMPL-306

HMPL-306 has demonstrated favorable pharmacokinetic profiles in both preclinical and clinical
studies.

Preclinical Pharmacokinetics: In rodent models, oral administration of HMPL-306 led to a
remarkable decrease in 2-HG levels in both plasma and tumor tissues.[6] The inhibition was
noted to be more potent and lasting compared to single IDH1 or IDHZ2 inhibitors at equivalent
doses.[6] Notably, pharmacokinetic studies in rodents revealed high exposure of HMPL-306 in
the brain and cerebrospinal fluid, suggesting its potential for treating central nervous system
(CNS) tumors like gliomas.[6]

Clinical Pharmacokinetics: Data from a Phase 1 study (NCT04272957) in patients with
relapsed/refractory myeloid hematological malignancies provided key insights into the clinical
PK of HMPL-306.[7] Drug exposures in plasma increased with doses ranging from 25 mg to
250 mg.[7] A separate Phase 1 study in patients with solid tumors (NCT04762602) showed that
drug exposures were dose-proportional from 50 mg to 400 mg.[1] The mean terminal half-life
(t1/2) was approximately 90-120 hours.[7] Due to this long half-life, a steady state was
achieved after 22 to 28 days of repeated daily dosing, with an accumulation of about 5-fold.[1]

[7]

Table 1: Summary of Clinical Pharmacokinetic Parameters for HMPL-306

Parameter Value Population Source

Yes (50 mg to 400 Advanced Solid

Dose Proportionality [1]
mg) Tumors
Terminal Half-life Relapsed/Refractory
90 - 120 hours ] ) ] [7]
(t1/2) Myeloid Malignancies
] Advanced Solid
Time to Steady State ~28 days [1]

Tumors

Advanced Solid
Accumulation Ratio ~5-fold Tumors, Myeloid [11[7]
Malignancies
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| Recommended Phase 2 Dose (RP2D) | 250 mg QD (Cycle 1), then 150 mg QD (from Cycle 2)
| Relapsed/Refractory Myeloid Malignancies |[7][8] |

Experimental Protocols

Phase 1 Dose-Escalation Study in Hematological Malignancies (NCT04272957): This open-
label, multicenter Phase 1 study was designed to evaluate the safety, tolerability, PK, PD, and
preliminary efficacy of HMPL-306.[8][9]

o Patient Population: Adults with relapsed, refractory, or resistant hematological malignancies
harboring IDH1 and/or IDH2 mutations.[8][9]

o Study Design: The study included dose-escalation and dose-expansion phases.[7] The dose-
escalation phase ranged from 25 mg once daily (QD) to 250 mg QD in 28-day treatment
cycles to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose
(RP2D).[7][8]

» PK/PD Sampling: Blood samples were collected to assess plasma drug concentrations and
levels of the oncometabolite 2-HG.[9]

e Primary Objectives: To evaluate safety, tolerability, and determine the MTD/RP2D.[7]
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Caption: Workflow for the HMPL-306 Phase 1 Dose-Escalation and Expansion Study.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b611883?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Part 2: YH-306 (FAK Pathway Inhibitor)

YH-306 is a novel synthetic small molecule identified as a potential therapeutic agent for
colorectal cancer (CRC).[10] Its anticancer activity stems from the inhibition of tumor growth
and metastasis.[10]

Pharmacodynamics of YH-306

The primary mechanism of YH-306 is the suppression of the Focal Adhesion Kinase (FAK)
signaling pathway.[10] FAK is a critical mediator of cell motility, including adhesion, spreading,
migration, and invasion.[10][11] By blocking the activation of FAK and its downstream effectors,
YH-306 disrupts these key processes in cancer metastasis.[10]

In vitro studies using CRC cell lines (HCT116, HT-29) demonstrated that YH-306 significantly
inhibits cell migration, invasion, proliferation, and colonization.[10] It also induces apoptosis in
CRC cells.[10] Specifically, YH-306 was shown to suppress the activation of FAK, c-Src,
paxillin, and PI3K, as well as reduce the expression of matrix metalloproteinases (MMP2 and
MMP9).[12] It also inhibits actin polymerization mediated by the Arp2/3 complex.[10] In vivo,
YH-306 suppressed CRC tumor growth in a xenograft mouse model and inhibited hepatic and
pulmonary metastasis.[10]

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b611883?utm_src=pdf-body
https://www.benchchem.com/product/b611883?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://www.benchchem.com/product/b611883?utm_src=pdf-body
https://www.benchchem.com/product/b611883?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://www.researchgate.net/figure/YH-306-inhibits-cell-adhesion-and-spreading-of-colorectal-cancer-cells-A-Upper-panel_fig3_267571640
https://www.benchchem.com/product/b611883?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://www.benchchem.com/product/b611883?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://www.benchchem.com/product/b611883?utm_src=pdf-body
https://www.medchemexpress.com/yh-306.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://www.benchchem.com/product/b611883?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4407606/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

FAK Activation

Downstream Iiffectors

' c-Src ' Paxillin

Arp2/3 Complex

Cellular Effects

Cell Adhesion

& Spreading Proliferation

Cell Migration
& Invasion

Tumor Growth
& Metastasis

Click to download full resolution via product page

Caption: Signaling pathway inhibited by the preclinical compound YH-306.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b611883?utm_src=pdf-body-img
https://www.benchchem.com/product/b611883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetics of YH-306

Detailed in vivo pharmacokinetic data for YH-306, such as absorption, distribution, metabolism,
and excretion (ADME) parameters, are not extensively reported in the available scientific
literature. The primary focus of published studies has been on its pharmacodynamic effects
and anti-tumor efficacy.[10][12]

Experimental Protocols
In Vitro Cell Adhesion and Spreading Assays:
e Cell Lines: HCT116 and HT-29 colorectal cancer cells.[10]

o Methodology: 96-well plates were coated with extracellular matrix components like type |
collagen or fibronectin.[11] Cells were seeded onto these plates and treated with various
concentrations of YH-306.[10]

e Endpoint: The number of adherent cells was quantified to determine the inhibitory effect of
YH-306 on cell adhesion.[11] For spreading assays, the percentage of spread cells was
determined after treatment.[10]

Table 2: In Vitro Efficacy of YH-306 on CRC Cell Lines

Experiment Cell Line Treatment Result Source

67% inhibition
Cell Adhesion HCT116 50 uM YH-306 on type | [11]
collagen

) 78% inhibition on
Cell Adhesion HT-29 50 pM YH-306 [11]
type | collagen

Significant, dose-
Cell Spreading HCT116, HT-29 YH-306 dependent [10]
suppression

| Migration/Invasion | HCT116, HT-29 | YH-306 | Significant, dose-dependent inhibition |[10] |

In Vivo Xenograft and Metastasis Models:
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e Animal Model: Xenograft mouse models were used to assess in vivo efficacy.[10]

o Tumor Growth Protocol: Cancer cells were injected into mice. Once tumors were
established, mice were treated with YH-306. Tumor volume and body weight were measured
regularly.[10]

» Metastasis Protocol: To model metastasis, cancer cells were injected into the spleen or tail
vein of mice, followed by treatment with YH-306. The formation of metastatic tumors in the
liver and lungs was then evaluated.[10]

Tumor Growth Model Metastasis Model
Inject CRC Cells Inject CRC Cells
Subcutaneously (Intrasplenic/Tail Vein)

(A”OW Tumors to Establish) (Treat with YH-BOG) (Treat with Vehicle)

(Treat with YH-306 Treat with Vehicle)

Assess Liver/Lung
Metastasis

Measure Tumor Volume
& Body Weight

Click to download full resolution via product page

Caption: Experimental workflow for in vivo studies of YH-306.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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